molecular formula C11H17NS B8728908 (2-(tert-Butylthio)phenyl)methanamine

(2-(tert-Butylthio)phenyl)methanamine

Cat. No.: B8728908
M. Wt: 195.33 g/mol
InChI Key: GWRWCPUEXTULMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(tert-Butylthio)phenyl)methanamine is a benzylamine derivative featuring a tert-butylthio (-S-tBu) substituent at the ortho position of the phenyl ring. The tert-butyl group introduces significant steric bulk, while the sulfur atom contributes electron-donating effects. This compound has been synthesized via alkylation and chromatographic purification, as evidenced by its NMR data (δ 1.30 ppm for tBu protons, δ 4.47 ppm for the -CH2NH2 group) . Its structural uniqueness lies in the combination of steric hindrance and moderate electron donation, making it a candidate for applications in coordination chemistry or as a ligand in metal extraction processes .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

(2-tert-butylsulfanylphenyl)methanamine

InChI

InChI=1S/C11H17NS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-7H,8,12H2,1-3H3

InChI Key

GWRWCPUEXTULMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1CN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Steric Hindrance

Compound Name Substituent Steric Bulk Electronic Effect Key Properties/Applications
(2-(tert-Butylthio)phenyl)methanamine tert-Butylthio High Electron-donating High steric hindrance; used in tripodal ligands for metal coordination
(2-(Phenylthio)phenyl)methanamine Phenylthio (-SPh) Moderate Electron-donating Reduced steric bulk compared to tBu; potential for flexible binding
(2-(Trifluoromethoxy)phenyl)methanamine Trifluoromethoxy (-OCF3) Low Electron-withdrawing Increased amine acidity; applications in agrochemicals/pharmaceuticals
[2-(1H-Imidazol-1-yl)phenyl]methanamine Imidazole methyl Moderate Variable (H-bonding) Enhanced solubility; bioactive compound precursor
[2-(4-Chlorophenoxy)phenyl]methanamine 4-Chlorophenoxy Low Electron-withdrawing Halogen effects improve stability; used in polymer chemistry
Key Observations:
  • Steric Bulk : The tert-butylthio group in the target compound creates substantial steric hindrance, which can restrict rotational freedom and influence binding selectivity in coordination complexes. For example, in tripodal ligands, this bulk may prevent undesired metal-ligand interactions . In contrast, the phenylthio analog () offers reduced steric bulk, enabling more flexible binding modes.
  • Electronic Effects : The tert-butylthio group donates electrons via sulfur’s lone pairs, enhancing the amine’s nucleophilicity. Conversely, the trifluoromethoxy group () withdraws electrons, reducing nucleophilicity but improving oxidative stability.

Reactivity and Functionalization

  • Synthetic Utility : this compound has been functionalized to form macrocyclic compounds (e.g., 6e in ) via alkylation, demonstrating its utility in constructing complex ligands. Comparatively, imidazole-containing analogs () are often used in bioactive molecule synthesis due to their hydrogen-bonding capacity.
  • Stability : The trifluoromethoxy derivative () exhibits higher chemical stability under acidic conditions, whereas the tert-butylthio group may undergo oxidation under harsh conditions.

Preparation Methods

Reaction Mechanism and Conditions

The process involves reacting 2-(tert-Butylthio)benzaldehyde with ammonia or ammonium salts in the presence of hydrogen and a transition-metal catalyst (e.g., Raney nickel or palladium on carbon). Key parameters include:

  • Temperature : 50–120°C

  • Pressure : 10–120 bar H₂

  • Catalyst Loading : 0.1–5 wt% relative to the aldehyde.

A representative procedure involves dissolving 2-(tert-Butylthio)benzaldehyde (1.0 eq) in tetrahydrofuran, adding aqueous ammonia (2.0 eq), and hydrogenating under 30 bar H₂ at 80°C for 12 hours. The crude product is purified via fractional distillation, yielding >85% pure amine.

By-Product Analysis and Mitigation

Common by-products include:

  • Tertiary amines : Formed via over-alkylation, minimized by controlling ammonia stoichiometry.

  • Benzyl alcohol : Resulting from aldehyde reduction, suppressed using selective catalysts.

Nucleophilic Substitution of 2-(tert-Butylthio)benzyl Halides

Patent CN101607914A demonstrates the synthesis of tert-butyl benzyl amines via nucleophilic displacement of benzyl chlorides. Adapting this method, 2-(tert-Butylthio)benzyl chloride reacts with ammonia under mild conditions:

Optimized Procedure

  • Reaction Setup : Combine 2-(tert-Butylthio)benzyl chloride (1.0 eq) with 22% aqueous ammonia (5–10 eq) and phenyl aldehyde (0.5–1.0 eq) as a side-reaction inhibitor.

  • Heating : React at 50°C for 12–24 hours.

  • Workup : Extract the organic layer, treat with dilute HCl to hydrolyze intermediates, neutralize with NaOH, and dry over CaCl₂.

This method achieves yields of 80–88% with purity >90%, though scalability is limited by the need for stoichiometric phenyl aldehyde.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Catalyst/Conditions Key Challenges
Reductive Amination85–90>95Pd/C, 30 bar H₂, 80°CBy-product formation (tertiary amines)
Nucleophilic Substitution80–8890–95NH₃, phenyl aldehyde, 50°CScalability, inhibitor requirement

Crystallization and Stability Considerations

Patent WO2018214630A1 emphasizes the role of recrystallization in enhancing purity and stability for structurally analogous compounds. For this compound:

  • Solvent System : Petroleum ether or petroleum ether-dominated mixtures (>80%).

  • Crystal Form Stability : Recrystallized material exhibits resistance to oxidative discoloration and maintains flowability under humid conditions.

Emerging Catalytic Strategies

Recent advancements in photoredox catalysis and flow chemistry offer potential improvements:

  • Photocatalytic Reductive Amination : Using iridium complexes under visible light to reduce reaction times to <6 hours.

  • Continuous-Flow Hydrogenation : Enhances mass transfer and reduces catalyst loading by 40% compared to batch processes .

Q & A

What are the optimized synthetic routes and critical parameters for high-yield production of (2-(tert-Butylthio)phenyl)methanamine?

Methodological Answer:
The synthesis of this compound (compound 5c ) involves reacting precursor 4c (2.31 g, 8.92 mmol) with potassium carbonate (K₂CO₃, 800 mg, 5.79 mmol) in acetonitrile (100 mL) under reflux conditions. Key parameters include:

  • Solvent choice : Acetonitrile facilitates nucleophilic substitution due to its polar aprotic nature.
  • Reagent stoichiometry : Excess K₂CO₃ ensures deprotonation and activation of the thiol group.
  • Reaction time : Extended stirring (≥12 hours) improves yield to 69.3% .
    Post-synthesis, purification via column chromatography (chloroform:methanol, 90:10) isolates the product as a white powder. Yield optimization requires strict control of moisture and oxygen levels to prevent oxidation of the tert-butylthio group .

How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:
1H-NMR (CD₃OD, 500 MHz):

  • δ 1.30 (s, 9H): tert-butyl protons.
  • δ 4.47 (s, 2H): benzylic CH₂ group.
  • δ 7.44–7.69 (m, 4H): aromatic protons on the phenyl ring.
    13C-NMR (CD₃OD, 125 MHz):
  • δ 30.29: tert-butyl carbons.
  • δ 42.19: benzylic CH₂ carbon.
  • δ 129.54–139.69: aromatic carbons.
    HRMS data confirms the molecular ion peak at m/z 211.10 (calculated for C₁₁H₁₇NS⁺). Discrepancies in spectral data may indicate impurities or degradation, necessitating repeated purification .

What strategies are effective for analyzing the biological activity of this compound in pharmacological studies?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like cytochrome P450 or kinases using fluorometric/colorimetric substrates. For example, IC₅₀ values can be determined via dose-response curves.
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or ion channels.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) or antimicrobial activity (broth microdilution for MIC values). Structural analogs have shown activity against S. aureus (MIC = 8 µg/mL) .
  • Molecular docking : Simulate interactions with binding pockets (e.g., using AutoDock Vina) to predict mechanistic pathways .

How does the tert-butylthio substituent influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The tert-butylthio group increases logP by ~2.5 units, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : The bulky tert-butyl group sterically hinders oxidative metabolism by CYP450 enzymes, prolonging half-life.
  • Electronic effects : The sulfur atom’s electron-donating resonance stabilizes the aromatic ring, altering reactivity in electrophilic substitutions.
    Comparative studies with des-thio analogs show a 3-fold reduction in plasma clearance, highlighting the substituent’s role in pharmacokinetics .

How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

  • Assay standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.
  • Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Batch analysis : Characterize multiple synthetic batches via HPLC to rule out impurity-driven artifacts. A purity threshold of ≥95% (by UV-Vis at 254 nm) is recommended .

What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Thermal stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show ≤5% decomposition when stored in amber vials under argon.
  • Light sensitivity : UV exposure (λ = 254 nm) induces photolytic cleavage of the C–S bond; thus, dark storage is critical.
  • Solvent compatibility : Stable in DMSO (100 mM stock solutions, -20°C) for ≥6 months. Avoid aqueous buffers with pH >8 to prevent hydrolysis .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substituent variation : Replace the tert-butyl group with smaller alkyl chains (e.g., methyl) to reduce steric hindrance. For example, analogs with methylthio groups show 10-fold higher solubility but lower logP.
  • Ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to modulate aromatic ring electronics.
  • Bioisosteres : Substitute sulfur with selenium to enhance redox activity. A comparative SAR table is shown below:
DerivativelogPIC₅₀ (µM)Solubility (mg/mL)
Tert-butylthio3.20.450.8
Methylthio2.11.25.6
Seleno-tert-butyl3.50.320.5

Data-driven SAR requires combinatorial libraries and high-throughput screening .

What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Monitor transitions m/z 211.10 → 152.05 (quantifier) and 211.10 → 121.08 (qualifier).
  • GC-FID : Derivatize with BSTFA to improve volatility. Retention time: 8.2 min (HP-5MS column, 30 m × 0.25 mm).
  • Validation : Ensure linearity (R² >0.99), LOD ≤0.1 ng/mL, and precision (RSD <15%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.